molecular formula C11H14N2O2 B1590207 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 57883-28-0

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1590207
CAS No.: 57883-28-0
M. Wt: 206.24 g/mol
InChI Key: TUCATNRJGJWEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is characterized by its red solid form and is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1-ethyl-1,2,3,4-tetrahydroquinoline. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

  • 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
  • 7-Nitro-1,2,3,4-tetrahydroquinoline
  • 1-Ethyl-1,2,3,4-tetrahydroquinoline

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific nitro and ethyl substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-ethyl-7-nitro-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCATNRJGJWEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484684
Record name 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-28-0
Record name 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.